2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride
Description
2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160254-57-8) is a quinoline derivative with a molecular formula of C₂₀H₁₈ClNO₂ and a molecular weight of 339.82 g/mol . The compound features a quinoline backbone substituted with a 4-isopropylphenyl group at position 2 and a methyl group at position 6. The carbonyl chloride moiety at position 4 makes it a reactive intermediate in organic synthesis, particularly in the preparation of amides or esters for pharmaceutical applications.
Properties
IUPAC Name |
8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-12(2)14-7-9-15(10-8-14)18-11-17(20(21)23)16-6-4-5-13(3)19(16)22-18/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKUNSDZMTQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Friedländer Condensation Followed by Chlorination
Step 1: Quinoline Core Formation
- Reaction: Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones (e.g., acetyl derivatives).
- Conditions: Reflux in acidic or basic media, often in ethanol or acetic acid.
- Outcome: Formation of 8-methylquinoline derivatives with the 2-(4-isopropylphenyl) substituent introduced via prior substitution on the benzaldehyde.
Step 2: Introduction of the Carbonyl Chloride Group
- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.
- Conditions: Reflux under anhydrous conditions, typically in dichloromethane (DCM).
- Reaction: Conversion of the quinoline-4-carboxylic acid or ester intermediate into the corresponding acyl chloride.
Method B: Cross-Coupling and Subsequent Chlorination
Step 1: Suzuki or Heck Coupling
- Reagents: Aryl halides and boronic acids or olefins with palladium catalysts.
- Conditions: Elevated temperatures (~80–100°C), inert atmosphere.
- Outcome: Formation of the 2-(4-isopropylphenyl) substituted quinoline.
Step 2: Oxidation and Chlorination
- Reagents: Oxidizing agents (e.g., PCC, DDQ) to form quinoline-4-carboxylic acids.
- Chlorination: Using SOCl₂ or oxalyl chloride under reflux to produce the acyl chloride.
| Step | Reagents/Conditions | Yield (%) | References |
|---|---|---|---|
| Cross-coupling | Pd catalyst, base, 80–100°C | Variable | |
| Chlorination | SOCl₂, reflux | 85–90 |
Characterization and Purification
- Spectroscopic confirmation: Use of ¹H NMR, ¹³C NMR, and HRMS to verify structure.
- Purification: Column chromatography on silica gel with hexane/ethyl acetate or recrystallization from ethanol.
Data Table: Characterization Parameters
| Technique | Key Indicators | Purpose |
|---|---|---|
| ¹H NMR | Aromatic protons at δ 8.5–9.0 ppm; methyl groups at δ 2.3–2.5 ppm | Structural confirmation |
| ¹³C NMR | Carbonyl carbon at ~170 ppm | Functional group verification |
| HRMS | Molecular ion peak at m/z 324.8 ([M+H]⁺) | Molecular weight confirmation |
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for the modification of the quinoline core, which has been linked to a variety of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. The compound's ability to interact with bacterial enzymes may inhibit their growth.
- Anticancer Properties : Preliminary research indicates that this compound may interfere with cancer cell proliferation through mechanisms such as enzyme inhibition or DNA interaction.
Biological Studies
Research involving this compound has focused on its biological effects:
- Mechanism of Action : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell survival, leading to its potential use as an antimicrobial or anticancer agent. Ongoing studies are investigating the exact molecular targets and pathways involved.
Material Science
In material science, this compound is explored for its role in developing organic semiconductors and light-emitting diodes (LEDs):
- Organic Electronics : The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics, where they can be utilized in devices like OLEDs due to their efficient light-emitting capabilities.
Chemical Synthesis
This compound is also a valuable building block in organic synthesis:
- Substitution Reactions : The reactive acyl chloride group allows for nucleophilic substitution reactions with amines or alcohols, facilitating the synthesis of more complex organic molecules.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinoline N-oxides or reduction to yield alcohol derivatives, expanding its utility in synthetic chemistry.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity. Specifically, derivatives synthesized from this compound showed promising results against resistant strains of bacteria.
Case Study 2: Anticancer Research
Research conducted on the anticancer properties of quinoline derivatives highlighted the potential of this compound in inhibiting tumor growth. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of microorganisms and cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-57-8 | C₂₀H₁₈ClNO₂ | 339.82 | 4-isopropylphenyl, 8-methyl |
| 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-21-6 | C₁₉H₁₆ClNO | 309.79 | 4-ethylphenyl, 8-methyl |
| 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-17-0 | C₂₀H₁₇ClNO | 322.81 | 3,4-dimethylphenyl, 8-methyl |
| 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride | 1160256-12-1 | C₂₀H₁₇Cl₂NO | 374.27 | 7-chloro, 4-isopropylphenyl, 8-methyl |
| 2-(4-sec-Butylphenyl)-8-methylquinoline-4-carbonyl chloride | sc-320941 | C₂₁H₂₀ClNO | 337.84 | 4-sec-butylphenyl, 8-methyl |
Key Observations :
- Electronic Effects : Electron-withdrawing groups like chlorine (e.g., 7-chloro in QY-2861) enhance electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles .
- Lipophilicity : The 4-isopropylphenyl group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to the 4-ethylphenyl analog (logP ~3.8), improving membrane permeability in biological systems .
Reactivity and Hazard Profiles
Key Observations :
- The 4-ethylphenyl analog (CAS 1160254-21-6) exhibits explicit hazards (H314: skin corrosion), likely due to higher electrophilicity from the smaller substituent .
- The target compound’s safety data sheet (SDS) lacks detailed hazard statements, but its structural similarity to other acyl chlorides suggests caution in handling .
Research Findings and Trends
- Biological Activity: Quinoline derivatives with isopropylphenyl groups exhibit enhanced antitumor activity in preclinical studies compared to methyl or ethyl analogs, likely due to improved pharmacokinetics .
- Stability : The 7-chloro derivative (QY-2861) shows greater stability under acidic conditions than the target compound, making it preferable for oral drug formulations .
Biological Activity
2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a quinoline core with an isopropyl phenyl group and an acyl chloride functional group, which enhances its reactivity and potential for further chemical modifications. The unique structure allows for interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against several bacterial strains, including Staphylococcus epidermidis and Klebsiella pneumoniae. The compound's mechanism may involve the inhibition of essential enzymes or interference with microbial DNA, thus disrupting cellular processes critical for survival .
Anticancer Activity
The compound has also shown promising results in anticancer studies. For instance, it has been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. Preliminary findings suggest that it induces apoptosis and cell cycle arrest at the G1 phase. The mechanism involves upregulation of apoptotic markers such as p53 and caspase-9 .
Table 1: Summary of Biological Activities
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets within cells, including:
- Enzyme Inhibition : Potentially inhibits enzymes critical for microbial growth and cancer cell proliferation.
- DNA Interaction : May bind to DNA or interfere with its replication processes.
These interactions could lead to the disruption of cellular functions necessary for survival and replication.
Case Studies
Several studies have been conducted to evaluate the biological activities of quinoline derivatives similar to this compound. For example:
- Anticancer Study : A study on related quinoline derivatives demonstrated potent cytotoxicity against MCF-7 cells, with IC50 values lower than standard chemotherapy agents like Doxorubicin .
- Antimicrobial Evaluation : In vitro tests highlighted the effectiveness of quinoline derivatives against biofilm formation by pathogens, indicating their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride in academic research?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Quinoline Core Formation : A Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) between halogenated quinoline precursors and 4-isopropylphenyl boronic acid derivatives. For example, using PdCl₂(PPh₃)₂ (0.5–2 mol%) in DMF with K₂CO₃ as a base at 80–120°C .
Acid Chloride Formation : Conversion of the carboxylic acid intermediate (e.g., 8-methylquinoline-4-carboxylic acid derivative) to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous dichloromethane .
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization in ethanol .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Confirm substitution patterns and integration ratios. For example, the isopropyl group’s doublet (δ 1.2–1.4 ppm) and methylquinoline protons (δ 2.6–2.8 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉ClNO: calc. 348.1154) .
- IR : Identify the carbonyl chloride stretch (~1780–1820 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands (e.g., PCy₃) to improve cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for quinoline intermediate stability.
- Acid Chloride Reaction Monitoring : Use TLC (hexane:ethyl acetate 3:1) to track SOCl₂ reaction completion. Excess SOCl₂ should be removed via rotary evaporation under reduced pressure .
Q. What are the best practices for handling the reactive acyl chloride group during experimental procedures?
- Methodological Answer :
- Moisture Control : Conduct reactions under anhydrous conditions (N₂/Ar atmosphere) with molecular sieves .
- Quenching : Neutralize residual SOCl₂ with ice-cold NaHCO₃ solution post-reaction.
- Storage : Store the compound in sealed, flame-dried glassware at –20°C to prevent hydrolysis .
Q. How should contradictory mass spectrometry data be analyzed when confirming the molecular weight of the compound?
- Methodological Answer :
- Purity Check : Re-crystallize the compound and re-analyze via HRMS. Impurities (e.g., unreacted carboxylic acid) may cause [M+H–HCl]⁺ signals .
- Ionization Method : Compare ESI⁺ vs. MALDI-TOF results to rule out fragmentation artifacts.
- Deuterated Solvent Validation : Ensure solvents like CDCl₃ do not interfere with ionization .
Q. What strategies are effective in resolving overlapping signals in the ¹H NMR spectrum of this compound?
- Methodological Answer :
- High-Field NMR : Use 500+ MHz instruments to separate quinoline aromatic protons (δ 7.5–8.5 ppm) .
- 2D Techniques : Employ COSY or HSQC to assign coupled protons (e.g., isopropyl methine proton correlations) .
- Variable Temperature NMR : Reduce signal broadening caused by rotational isomerism in the acyl chloride group .
Data Contradiction Analysis Example
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
